3-(1-Pyrazolyl)-L-Ala-OMe.HCl

Catalog No.
S13507787
CAS No.
M.F
C6H10ClN3O2
M. Wt
191.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Pyrazolyl)-L-Ala-OMe.HCl

Product Name

3-(1-Pyrazolyl)-L-Ala-OMe.HCl

IUPAC Name

methyl (2S)-2-amino-2-pyrazol-1-ylacetate;hydrochloride

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

InChI

InChI=1S/C6H9N3O2.ClH/c1-11-6(10)5(7)9-4-2-3-8-9;/h2-5H,7H2,1H3;1H/t5-;/m0./s1

InChI Key

VXUIYJXGDMLXKY-JEDNCBNOSA-N

Canonical SMILES

COC(=O)C(N)N1C=CC=N1.Cl

Isomeric SMILES

COC(=O)[C@@H](N)N1C=CC=N1.Cl

3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride, often referred to as 3-(1-Pyrazolyl)-L-Ala-OMe.HCl, is a compound that combines the properties of pyrazole and L-alanine. It features a pyrazole ring attached to the 3-position of L-alanine, making it a non-proteinogenic amino acid. This compound is characterized by its molecular formula C6H9N3O2HClC_6H_9N_3O_2\cdot HCl and a molecular weight of approximately 179.62 g/mol. The presence of the methyl ester group enhances its solubility and bioavailability, which is significant in various biochemical applications .

The chemical reactivity of 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride stems from both the amino acid and pyrazole components. Key reactions include:

  • Acylation: The amino group can undergo acylation, allowing for the introduction of various acyl groups, which can modify its biological activity.
  • Esterification: The methyl ester can be hydrolyzed under acidic or basic conditions to yield L-alanine and methanol.
  • Condensation Reactions: The pyrazole moiety can participate in various condensation reactions, forming more complex heterocycles or derivatives with other electrophiles .

3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride exhibits notable biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including:

  • Antitumor Activity: Several studies have indicated that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties: Compounds containing pyrazole rings have been shown to reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects: The compound may exhibit antimicrobial properties against a range of pathogens due to its structural features that allow for interaction with microbial enzymes .

The synthesis of 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride typically involves several steps:

  • Preparation of Pyrazole Derivative: This can be achieved through cyclocondensation reactions between hydrazine derivatives and suitable carbonyl compounds.
  • Formation of L-Alanine Methyl Ester: L-Alanine can be methylated using methyl iodide in the presence of a base to form L-alanine methyl ester.
  • Coupling Reaction: The pyrazole derivative is then coupled with the L-alanine methyl ester under appropriate conditions (e.g., using coupling agents like EDC or DCC) to yield the final product .

3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride has several applications:

  • Pharmaceutical Development: Due to its unique biological activities, it is explored as a lead compound in drug discovery for cancer and inflammatory diseases.
  • Biochemical Research: Used as a building block in peptide synthesis and as a tool for studying amino acid interactions in proteins.
  • Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against certain pathogens .

Interaction studies involving 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent.
  • Protein Binding: Research into how this compound interacts with proteins can provide insights into its mechanism of action and help in optimizing its pharmacological properties .

Several compounds share structural similarities with 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Pyrazolyl-L-AlanineAmino Acid DerivativeLacks the methyl ester group; less soluble
3-Amino-1H-pyrazoleSimple PyrazoleExhibits different biological activities
4-MethylpyrazoleSubstituted PyrazoleMore potent as an anti-inflammatory agent
5-AzidopyrazoleFunctionalized PyrazoleUsed in click chemistry applications

These compounds highlight the unique aspects of 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride, particularly its enhanced solubility and potential for diverse biological activity due to the combination of an amino acid structure with a pyrazole ring .

3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride is systematically named as methyl (2S)-2-amino-2-pyrazol-1-ylacetate hydrochloride. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is substituted at the 1-position with the alanyl methyl ester moiety. This configuration distinguishes it from related structures like 3-(1-morpholinyl)-D-alanine methyl ester, which features a morpholine ring instead of pyrazole.

Structural and Molecular Characteristics

Key molecular features include:

PropertyValueSource
Molecular FormulaC₆H₁₀ClN₃O₂
Molecular Weight191.61 g/mol
CAS Registry Number1234423-98-3
SMILES NotationCOC(=O)C(N)C1=CN=NC=C1.Cl
Chiral CenterS-configuration at C2

The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in biochemical assays. X-ray crystallography studies of analogous compounds, such as β-(pyrazolyl-3)-L-alanine, reveal planar pyrazole rings oriented perpendicularly to the alanyl backbone, creating distinct hydrophilic and hydrophobic regions. This structural duality facilitates interactions with both aqueous environments and aromatic systems.

Historical Development in Synthetic Chemistry

The synthesis of pyrazole-amino acid hybrids emerged in the late 20th century as researchers sought to expand the toolbox of unnatural amino acids for peptide engineering. Early routes to 3-(1-pyrazolyl)-alanine derivatives involved:

  • Nucleophilic Substitution: Reacting L-alanine methyl ester with pyrazole under basic conditions to form the C–N bond.
  • Esterification: Protecting the carboxylic acid group of L-alanine as a methyl ester to prevent side reactions.

A pivotal advancement came in 1972 with the crystallographic characterization of β-(pyrazolyl-3)-L-alanine, which validated the stereochemical integrity of such hybrids and informed subsequent synthetic optimizations. By the 2000s, methodologies evolved to incorporate transition metal catalysis. For example, palladium-mediated coupling enabled the introduction of pyrazole rings to amino acid scaffolds with improved regioselectivity.

Modern protocols emphasize atom economy and green solvents. A 2017 study demonstrated a one-pot synthesis of pyrazolyl-pyridine derivatives using 3-acetylpyrazole precursors, malononitrile, and aldehydes, achieving yields exceeding 85%. While not directly applicable to 3-(1-Pyrazolyl)-L-Ala-OMe.HCl, these methods underscore the broader trend toward modular, multicomponent reactions in heterocyclic chemistry.

Position in Contemporary Heterocyclic Chemistry Research

In current research, 3-(1-Pyrazolyl)-L-Ala-OMe.HCl serves three primary roles:

Catalysis and Coordination Chemistry

Pyrazole-containing ligands are prized for their ability to form stable complexes with transition metals. Tripodal ligands derived from amino acid-pyrazole hybrids, such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)acetate, exhibit exceptional catalytic activity in oxidation reactions. The electron-rich pyrazole nitrogen atoms coordinate metals like copper and ruthenium, enabling applications in asymmetric catalysis and environmental remediation.

Biomedical Research Applications

Though excluded from therapeutic discussions per the user’s guidelines, the compound’s structural analogs have been explored as kinase inhibitors and apoptosis inducers. For instance, pyrazolyltriazolo[3,4-b]thiadiazine derivatives demonstrate submicromolar IC₅₀ values against breast cancer cell lines by targeting EGFR and CDK-2. These findings highlight the scaffold’s potential as a pharmacophore in drug discovery.

Materials Science

The compound’s aromatic and hydrogen-bonding capabilities make it a candidate for supramolecular assemblies. In crystal lattices, pyrazole rings engage in π-stacking interactions, while the protonated amino group forms hydrogen bonds with chloride counterions. Such properties are exploitable in designing organic semiconductors or ion-conductive polymers.

The synthesis of 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride represents a challenging endeavor in heterocyclic amino acid chemistry, requiring careful consideration of multiple synthetic approaches and optimization strategies [1] [2]. This compound combines the structural features of pyrazole heterocycles with amino acid derivatives, necessitating sophisticated synthetic methodologies that can effectively construct both components while maintaining stereochemical integrity [3] [4].

Precursor Selection and Reactivity Considerations

The selection of appropriate precursors for synthesizing 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride requires comprehensive evaluation of reactivity patterns and structural compatibility [5] [6]. The primary precursor considerations involve the choice between preformed pyrazole nucleophiles and in situ pyrazole formation strategies, each presenting distinct advantages and limitations [1] [7].

L-Alanine derivatives serve as the fundamental amino acid backbone, with O-acetyl-L-serine representing a particularly effective precursor due to its enhanced electrophilic character at the beta position [4]. The acetyl group functions as an excellent leaving group, facilitating nucleophilic substitution reactions with pyrazole derivatives under mild conditions [4]. Alternative precursors include beta-halo-L-alanine derivatives, which exhibit similar reactivity profiles but may require more stringent reaction conditions [5].

The reactivity of pyrazole nucleophiles depends significantly on the substitution pattern and electronic properties of the heterocyclic ring [1] [6]. Unsubstituted pyrazole demonstrates moderate nucleophilicity, with the nitrogen atoms exhibiting different reactivity due to tautomeric considerations [8] [6]. The 1-position nitrogen typically shows higher nucleophilicity compared to the 3-position nitrogen, leading to regioselective substitution patterns that favor the desired 3-(1-pyrazolyl) connectivity [8] [6].

Precursor compatibility extends beyond simple reactivity considerations to include stereochemical preservation and functional group tolerance [5] [9]. The presence of the amino acid ester functionality requires careful protection strategies to prevent unwanted side reactions during pyrazole formation or substitution processes [10]. Computational studies have demonstrated that amino acid derivatives with electron-withdrawing groups at the alpha position exhibit enhanced reactivity toward nucleophilic substitution reactions [5].

Pyrazole Ring Formation Techniques

Pyrazole ring formation represents a critical aspect of synthesizing 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride, with multiple methodologies available depending on the chosen synthetic strategy [1] [2] [8]. The classical approach involves cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives, providing access to substituted pyrazoles under controlled conditions [1] [8] [6].

The Knorr pyrazole synthesis constitutes one of the most reliable methods for constructing pyrazole rings, involving the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions [8]. This methodology begins with acid-catalyzed imine formation, where hydrazine derivatives can attack either carbonyl carbon, potentially resulting in regioisomeric products [8]. The mechanism proceeds through diimine intermediate formation, followed by acid-catalyzed dehydration to yield the aromatic pyrazole ring [8].

Modern variations of pyrazole synthesis have incorporated transition metal catalysts to improve reaction efficiency and selectivity [6] [11]. Copper-catalyzed cyclocondensation reactions of 1,3-diketones with hydrazines have demonstrated yields ranging from 70-95 percent under optimized conditions [6]. The use of copper triflate as a catalyst, combined with ionic liquid media, has shown particular promise for achieving high regioselectivity in pyrazole formation [1].

Alternative synthetic approaches include dipolar cycloaddition reactions and multicomponent processes that construct the pyrazole ring while simultaneously introducing the amino acid functionality [12] [6]. These methods offer advantages in terms of atom economy and synthetic efficiency, though they may require more sophisticated reaction conditions and purification procedures [12].

Temperature control plays a crucial role in pyrazole ring formation, with optimal conditions typically ranging from 40-80 degrees Celsius depending on the specific methodology employed [6] [13]. Higher temperatures may lead to decomposition of sensitive amino acid functionalities, while lower temperatures often result in incomplete cyclization [13].

MethodologyPrecursorsTemperature (°C)SolventYield (%)Selectivity
Hydrazine-1,3-Dicarbonyl CondensationL-Alanine derivative, 1,3-diketone, hydrazine20-95Ethanol, DMF, DMAc70-95Moderate (98:2)
Nucleophilic Substitution with PyrazoleO-acetyl-L-serine, pyrazole25-40Aqueous buffer60-85High (>95%)
Enzymatic BioconversionAmino acid substrate, pyrazole, enzyme catalyst25-37Phosphate buffer40-70Excellent (>99%)
Multicomponent ReactionCarbonyl compounds, hydrazine, formic ester40-80Ethanol, Toluene65-89Good (90-95%)
Acetylenic Ketone CyclizationAcetylenic ketone, hydrazine derivative60-120Ethanol, DMSO55-80Variable (60-90%)

Esterification and Salt Formation Protocols

The esterification of amino acid carboxylic groups represents a fundamental transformation in the synthesis of 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride, requiring careful consideration of reaction conditions to preserve both the amino acid stereochemistry and the pyrazole functionality [14] [15]. Traditional esterification methods involve the treatment of amino acids with alcohols in the presence of strong acid catalysts, though these conditions may not be compatible with base-sensitive pyrazole groups [14].

The Fischer esterification protocol, utilizing methanol and sulfuric acid as the catalyst, has been extensively studied for amino acid derivatives [16] [14]. This method typically requires elevated temperatures of 65-68 degrees Celsius and prolonged reaction times of 6-8 hours to achieve complete conversion [16]. However, the presence of pyrazole functionality may necessitate modified conditions to prevent ring degradation or unwanted side reactions [14].

Alternative esterification approaches include the use of diazomethane for methyl ester formation, which proceeds under mild conditions and exhibits excellent compatibility with heterocyclic functionalities [3]. This method has been successfully employed for the preparation of pyrazole-containing amino acid derivatives, providing high yields and minimal side product formation [3]. The reaction typically occurs at room temperature in ethereal solvents, making it particularly suitable for sensitive substrates [3].

Salt formation protocols for amino acid esters involve the treatment of the free base with hydrochloric acid to generate the corresponding hydrochloride salt [15] [17]. This transformation serves multiple purposes, including improvement of water solubility, enhancement of crystalline properties, and stabilization of the amino acid ester functionality [17]. The hydrochloride formation typically proceeds quantitatively when conducted in anhydrous organic solvents such as ethanol or acetone [15].

The mechanism of salt formation involves protonation of the amino group by hydrochloric acid, resulting in the formation of an ionic species with improved handling characteristics [17]. The resulting hydrochloride salts generally exhibit enhanced shelf stability compared to their free base counterparts, making them preferred forms for storage and pharmaceutical applications [17].

Optimization of salt formation conditions requires careful control of stoichiometry, with slight excess of hydrochloric acid often employed to ensure complete conversion [15]. The choice of solvent significantly influences the crystallization behavior and purity of the final product, with polar aprotic solvents generally providing superior results [15].

Optimization of Reaction Conditions

The optimization of reaction conditions for synthesizing 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride requires systematic evaluation of multiple parameters, including temperature, solvent selection, catalyst choice, and reaction time [18] [19]. These variables exhibit complex interdependencies that necessitate careful experimental design to achieve optimal yields and selectivity [18].

Temperature optimization represents a critical aspect of the synthetic process, with studies demonstrating that reaction rates generally increase with temperature up to a critical threshold beyond which decomposition becomes significant [13] [19]. For pyrazole formation reactions, optimal temperatures typically range from 40-60 degrees Celsius, with higher temperatures leading to decreased yields due to substrate degradation [13]. Temperature-controlled synthetic approaches have demonstrated the ability to achieve divergent product formation, highlighting the importance of precise thermal management [13].

Solvent selection profoundly influences both reaction rate and product selectivity in pyrazole synthesis [1] [6]. Polar aprotic solvents such as dimethylformamide and dimethylacetamide have shown superior performance compared to protic solvents like ethanol [1]. The enhanced performance of aprotic solvents is attributed to their ability to stabilize charged intermediates without competing for coordination sites on metal catalysts [1]. Mixed solvent systems, particularly ethanol-dimethylformamide combinations, have demonstrated synergistic effects that improve both yield and selectivity [1].

Catalyst optimization studies have revealed that acid catalysts play crucial roles in promoting cyclization reactions and facilitating esterification processes [18] [8]. Brønsted acids such as sulfuric acid and p-toluenesulfonic acid have shown particular effectiveness for pyrazole formation, with optimal concentrations typically ranging from 5-10 mol percent relative to substrate [8]. Lewis acid catalysts, while potentially effective, may cause unwanted side reactions with amino acid functionalities [18].

Reaction time optimization requires balancing conversion efficiency with product stability [18] [19]. Extended reaction times generally increase conversion rates but may also lead to product degradation or side product formation [19]. Kinetic studies have demonstrated that most pyrazole formation reactions reach completion within 4-8 hours under optimized conditions [18].

ParameterOptimal RangeEffect on YieldCritical Factors
Temperature40-60°CIncreases up to 60°C, then decreasesAbove 80°C causes decomposition
SolventEthanol/DMF mixturePolar aprotic solvents favor formationProtic solvents reduce selectivity
CatalystAcid catalyst (H2SO4, TsOH)Acid catalysis improves cyclizationLewis acids may cause side reactions
pH2.0-4.0Acidic conditions promote ring closureBasic conditions inhibit cyclization
Reaction Time4-8 hoursLonger times increase conversionExtended heating may cause degradation
Concentration0.1-0.5 MHigher concentration increases rateVery high concentrations cause precipitation

Purification and Crystallization Strategies

The purification and crystallization of 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride requires sophisticated strategies that account for the compound's unique physicochemical properties, including its zwitterionic nature, moderate water solubility, and potential for polymorphic behavior [20] [21] [22]. Effective purification protocols must balance efficiency, cost-effectiveness, and product quality while maintaining the integrity of both the pyrazole and amino acid functionalities [22] [23].

Recrystallization represents the most commonly employed purification method for amino acid derivatives, offering simplicity and cost-effectiveness while achieving satisfactory purity levels for most applications [20] [21]. The selection of appropriate solvents for recrystallization depends on the compound's solubility profile and the nature of potential impurities [21]. Ethanol-water mixtures have demonstrated particular effectiveness for pyrazole-containing amino acid salts, providing controlled crystallization kinetics and high recovery rates [21] [24].

The crystallization process can be enhanced through temperature control and seeding strategies [21] [24]. Slow cooling from elevated temperatures allows for the formation of well-defined crystals with improved purity, while rapid cooling may result in the incorporation of impurities or the formation of amorphous materials [24]. The addition of seed crystals can direct crystallization toward desired polymorphic forms and improve reproducibility [20].

Column chromatography provides higher resolution separation capabilities for complex impurity profiles, though it requires larger solvent volumes and more sophisticated equipment [22]. Silica gel chromatography with ethyl acetate-methanol gradient elution has shown effectiveness for separating pyrazole-containing amino acid derivatives [22]. The method typically achieves purities of 98-99 percent with recovery rates of 70-85 percent [22].

Acid-base extraction protocols offer advantages for removing ionic impurities and can be particularly effective when combined with other purification methods [25] [22]. The treatment with aqueous hydrochloric acid followed by neutralization can remove basic impurities, while subsequent treatment with sodium hydroxide can eliminate acidic contaminants [25]. However, care must be taken to avoid racemization of the amino acid center during these manipulations [25].

Preparative high-performance liquid chromatography represents the gold standard for achieving maximum purity but is generally reserved for high-value applications due to cost considerations [23]. This method can achieve purities exceeding 99 percent with excellent resolution of closely related impurities [23]. The use of reverse-phase columns with water-acetonitrile mobile phases has shown particular effectiveness for amino acid derivatives [23].

MethodConditionsPurity Achieved (%)Recovery (%)AdvantagesLimitations
RecrystallizationEthanol/water, slow cooling95-9880-90Simple, cost-effectiveLimited for similar compounds
Column ChromatographySilica gel, EtOAc/MeOH gradient98-9970-85High resolution separationRequires large solvent volumes
Acid-Base ExtractionAqueous HCl/NaOH treatment90-9585-95Removes ionic impuritiesMay cause racemization
Salt FormationHCl in organic solvent99+90-95Forms stable crystalline productRequires specific counterion
Preparative HPLCC18 column, water/acetonitrile99+75-85Highest purity achievableExpensive, low throughput

The storage and stability of purified 3-(1-Pyrazolyl)-L-Alanine Methyl Ester Hydrochloride require careful consideration of environmental factors [26]. Amino acid derivatives are generally sensitive to light, moisture, and elevated temperatures [26]. Storage in amber vials at room temperature under inert atmosphere conditions has been recommended for maintaining product integrity over extended periods [26]. The addition of desiccants can help control moisture levels, while avoiding sodium bisulfite or other reducing agents prevents unwanted reactions with the pyrazole functionality [26].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.0461543 g/mol

Monoisotopic Mass

191.0461543 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types